molecular formula C23H27N3O7S B1671055 Erlotinib mesylate CAS No. 248594-19-6

Erlotinib mesylate

Cat. No. B1671055
Key on ui cas rn: 248594-19-6
M. Wt: 489.5 g/mol
InChI Key: PCBNMUVSOAYYIH-UHFFFAOYSA-N
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Patent
US06706721B1

Procedure details

The hydrochloride salt of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine (30.0 g, 69.79 mmol), dichloromethane (1125 mL) and water (300 mL) were mixed together using mechanical agitation and then treated with saturated sodium bicarbonate solution (300 mL). The mixture was allowed to settle and separate into two cloudy liquid phases. The aqueous phase was removed and further extracted with dichloromethane (300 mL) The organic layers were combined and washed with saturated sodium bicarbonate solution (300 mL), separated and dried by treatment with dried magnesium sulfate (50 g) and then filtered to give a clear organic layer which was concentrated by evaporation to a volume of about 300 mL. The resultant solution was treated with isopropanol (450 mL) and concentrated by evaporation to 300 mL giving a slurry mixture. The slurry mixture was treated slowly with methanesulfonic acid (4.5 mL, 69.79 mmol) to give a pale yellow solution which on cooling to room temperature gave a gum. Addition of seed crystals of polymorph B as prepared in example 4 eventually resulted in formation of a crystal slurry. The crystal slurry was granulated for 24 hours at ambient temperature overnight, the crystals were isolated by filtration, washed with isopropanol (50 mL) and dried under vacuum at 45° C. to give polymorph B, 23.43 g, yield 69%, as a white crystalline solid mp 142-144° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1125 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[C:17]([O:20][CH2:21][CH2:22][O:23][CH3:24])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2].ClCCl.C(=O)(O)[O-].[Na+].[CH3:38][S:39]([OH:42])(=[O:41])=[O:40]>O>[S:39]([OH:42])(=[O:41])(=[O:40])[CH3:38].[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[C:17]([O:20][CH2:21][CH2:22][O:23][CH3:24])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2] |f:2.3,6.7|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
Name
Quantity
1125 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separate into two cloudy liquid phases
CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
EXTRACTION
Type
EXTRACTION
Details
further extracted with dichloromethane (300 mL) The organic layers
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (300 mL)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by treatment with dried magnesium sulfate (50 g)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a clear organic layer which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated by evaporation to a volume of about 300 mL
ADDITION
Type
ADDITION
Details
The resultant solution was treated with isopropanol (450 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation to 300 mL
CUSTOM
Type
CUSTOM
Details
giving a slurry mixture
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solution which
CUSTOM
Type
CUSTOM
Details
gave a gum
ADDITION
Type
ADDITION
Details
Addition of seed crystals of polymorph B
CUSTOM
Type
CUSTOM
Details
as prepared in example 4
CUSTOM
Type
CUSTOM
Details
eventually resulted in formation of a crystal slurry
CUSTOM
Type
CUSTOM
Details
the crystals were isolated by filtration
WASH
Type
WASH
Details
washed with isopropanol (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 45° C.
CUSTOM
Type
CUSTOM
Details
to give polymorph B, 23.43 g, yield 69%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
S(C)(=O)(=O)O.C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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